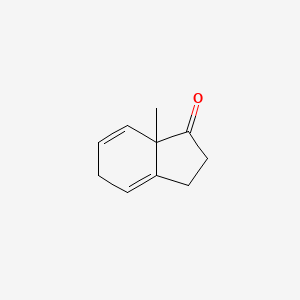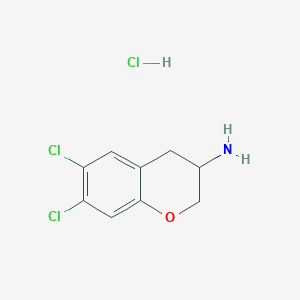![molecular formula C8H12 B14646257 3-Methylbicyclo[4.1.0]hept-3-ene CAS No. 54158-88-2](/img/structure/B14646257.png)
3-Methylbicyclo[4.1.0]hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbicyclo[4.1.0]hept-3-ene is an organic compound characterized by a bicyclic structure with a methyl group attached to the third carbon atom. This compound falls under the category of bicycloheptenes, which are known for their unique ring strain and reactivity. The compound’s structure consists of a cyclopropane ring fused to a cyclohexene ring, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the hydroboration of this compound, which results in the formation of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol in a 9:1 ratio .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions: 3-Methylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative hydroboration, which forms a mixture of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol . The compound can also undergo thermal rearrangements through [1,3] carbon shifts, such as vinylcyclopropane-to-cyclopentene isomerizations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroboration agents like borane and oxidizing agents like selenium dioxide and hydrogen peroxide . The reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the transformations.
Major Products: The major products formed from the reactions of this compound include 3-methylbicyclo[4.1.0]heptan-4-ol and its stereoisomers, as well as various oxidation products like 3-methylbicyclo[4.1.0]heptan-4-one .
科学的研究の応用
3-Methylbicyclo[4.1.0]hept-3-ene has several scientific research applications. In chemistry, it serves as a useful building block for synthesizing more complex molecules due to its unique ring strain and reactivity . In biology and medicine, derivatives of this compound have been investigated for their potential as drug candidates, particularly in the context of antiviral research . The compound’s unique structure also makes it a subject of interest in studies related to molecular rearrangements and reaction mechanisms .
作用機序
The mechanism of action of 3-methylbicyclo[4.1.0]hept-3-ene primarily involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This thermodynamic driving force facilitates various transformations, including nucleophilic additions and coordination to metal species . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
3-Methylbicyclo[4.1.0]hept-3-ene can be compared to other bicyclic compounds like 3-carene and bicyclo[3.1.0]hex-2-ene. While 3-carene is a naturally occurring terpene with similar structural features, it differs in its chemical reactivity and applications . Bicyclo[3.1.0]hex-2-ene, on the other hand, undergoes similar thermal rearrangements but has a different ring structure and reactivity profile . The uniqueness of this compound lies in its specific ring strain and the variety of reactions it can undergo.
Conclusion
This compound is a fascinating compound with a unique bicyclic structure that lends itself to various chemical reactions and scientific research applications. Its ability to undergo ring-opening reactions and its potential as a building block for more complex molecules make it a valuable subject of study in chemistry, biology, and medicine.
特性
CAS番号 |
54158-88-2 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
3-methylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12/c1-6-2-3-7-5-8(7)4-6/h2,7-8H,3-5H2,1H3 |
InChIキー |
HBXMXWAUUSOMQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2CC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



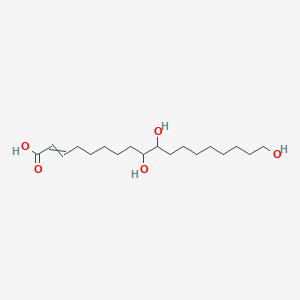
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
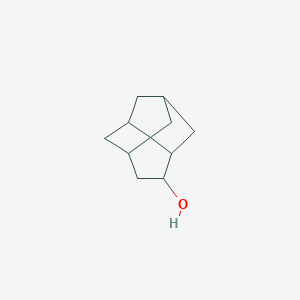
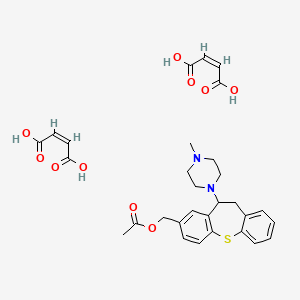
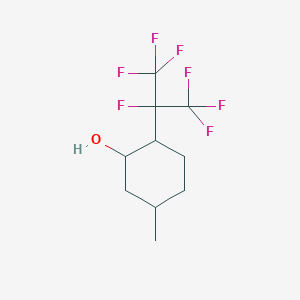
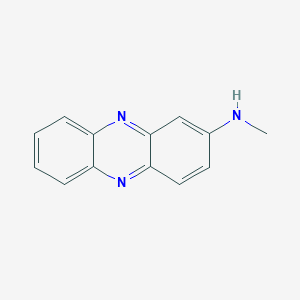
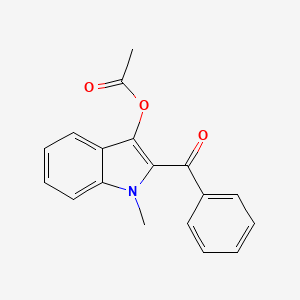
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

